Ivermectin Impurity H: A Deep Dive into its Origin and Formation
Ivermectin Impurity H: A Deep Dive into its Origin and Formation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ivermectin Impurity H, a critical impurity to monitor during the manufacturing and storage of the widely used antiparasitic agent, ivermectin. Understanding the genesis of this impurity is paramount for ensuring the quality, safety, and efficacy of ivermectin drug products. This document delves into the chemical identity of Impurity H, its formation pathways, and the analytical methodologies employed for its characterization.
Chemical Profile of Ivermectin Impurity H
Ivermectin Impurity H is a structurally related impurity of ivermectin B1a, the major component of ivermectin. It is chemically identified as the monosaccharide derivative of ivermectin B1a.[1][2] The systematic name for this impurity is 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a.[2][][4]
| Parameter | Value | Reference |
| Chemical Name | 4′-O-De(2,6-dideoxy-3-O-methyl-α-L-arabino-hexopyranosyl)-5-O-demethyl-22,23-dihydroavermectin A1a | |
| Synonyms | Ivermectin B1 Mono-sugar Derivative, Ivermectin B1a monosaccharide | |
| CAS Number | 71837-27-9 | |
| Molecular Formula | C41H62O11 | |
| Molecular Weight | 730.94 g/mol |
Origin and Formation Pathway
Ivermectin Impurity H is primarily formed as a degradation product of ivermectin. The principal mechanism for its formation is the acid-catalyzed hydrolysis of the glycosidic bond linking the two sugar moieties in the ivermectin molecule.
Ivermectin possesses a disaccharide chain attached to its macrocyclic lactone core. This sugar chain is susceptible to cleavage under acidic conditions. The hydrolysis reaction results in the removal of the terminal oleandrose sugar, leaving a single oleandrose sugar attached to the aglycone, thereby forming the monosaccharide derivative, Ivermectin Impurity H.
Several factors can influence the rate of formation of Impurity H, including:
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pH: The degradation of ivermectin is significantly accelerated in acidic environments. The optimal pH for ivermectin's stability is around 6.3.
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Temperature: As with most chemical reactions, elevated temperatures can increase the rate of hydrolytic degradation.
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Presence of Catalysts: Acidic catalysts will promote the hydrolysis of the glycosidic linkage.
While Impurity H is predominantly a degradation product, it could potentially also arise as a process-related impurity if acidic conditions are employed during the synthesis or purification of ivermectin.
Below is a diagram illustrating the formation pathway of Ivermectin Impurity H from Ivermectin B1a.
Caption: Formation of Ivermectin Impurity H via acid-catalyzed hydrolysis.
Experimental Protocols for Forced Degradation Studies
To investigate the formation of degradation products like Impurity H, forced degradation studies are conducted on the ivermectin drug substance. These studies involve subjecting the drug to stress conditions that are more severe than accelerated stability testing.
General Protocol for Acidic Forced Degradation:
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Sample Preparation: Prepare a solution of ivermectin in a suitable solvent (e.g., methanol or acetonitrile).
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Stress Condition: Add a specific concentration of an acid (e.g., 0.1 N HCl) to the ivermectin solution.
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Incubation: Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period.
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Neutralization: After the incubation period, neutralize the solution with a suitable base (e.g., 0.1 N NaOH).
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Analysis: Analyze the stressed sample using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to identify and quantify the degradation products.
The workflow for a typical forced degradation study is depicted below.
Caption: General workflow for forced degradation studies of ivermectin.
Analytical Methods for Identification and Quantification
High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for the separation, identification, and quantification of ivermectin and its impurities. A stability-indicating HPLC method should be able to resolve Ivermectin Impurity H from the parent drug and other potential impurities.
Typical HPLC Method Parameters:
| Parameter | Typical Conditions |
| Column | Reversed-phase C18 column |
| Mobile Phase | A mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile, methanol) in a gradient or isocratic elution mode. |
| Detector | UV detector, typically at a wavelength of around 245 nm. |
| Column Temperature | Controlled, for example, at 30°C or 40°C. |
The identity of Impurity H can be confirmed by comparing its retention time with that of a qualified reference standard. Further structural elucidation can be achieved using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
Ivermectin Impurity H is a critical degradation product of ivermectin, formed primarily through acid-catalyzed hydrolysis of the disaccharide side chain. Its formation is a key indicator of the stability of the ivermectin drug substance and product. A thorough understanding of its formation pathway and the implementation of robust, stability-indicating analytical methods are essential for controlling its levels and ensuring the quality and safety of ivermectin-containing pharmaceuticals. This technical guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of ivermectin.
